Absence of Intramolecular Acyl Migration in 1,4-Monoacetate vs. 1,2-Monoacetate Isomers
For 1,2-cyclohexanediol monoacetate, intramolecular acetyl group equilibration via a six-membered cyclic intermediate leads to isomerization between the 1-acetoxy-2-ol and 2-acetoxy-1-ol forms, complicating purification and reducing regioisomeric purity [1]. In contrast, the 1,4-substitution pattern precludes this intramolecular acyl transfer, as confirmed by the observation that 'intramolecular acyl migration does not occur in the transformation of cis-monoacetate to the cis-diacetate' for 1,4-cyclohexanediol systems [2]. This provides superior regioisomeric stability during synthesis, storage, and downstream reactions.
| Evidence Dimension | Intramolecular acyl migration propensity |
|---|---|
| Target Compound Data | No acyl migration observed (1,4-substitution pattern) |
| Comparator Or Baseline | 1,2-Cyclohexanediol monoacetate: undergoes equilibration via 6-membered cyclic intermediate |
| Quantified Difference | Qualitative: migration absent vs. present; 1,2-isomer yields mixtures of regioisomers under routine acylation conditions |
| Conditions | Solution-phase monoacetylation and diacetylation conditions (literature review) |
Why This Matters
For procurement decisions, the regioisomeric stability of the 1,4-monoacetate translates to higher effective purity and fewer purification steps compared to 1,2-analogs, directly reducing process costs.
- [1] Zhu, P. C.; Lin, J.; Pittman, C. U., Jr. J. Org. Chem. 1995, 60, 5729–5731. Preparation of Monoacetylated Diols via Cyclic Ketene Acetals. View Source
- [2] Xu, Y.; et al. It was shown that intramolecular acyl migration does not occur in the transformation of cis-monoacetate to the cis-diacetate. Semantic Scholar. Available at: https://www.semanticscholar.org/ (accessed 2026-04-30). View Source
